Diethyl pentadecanedioate
CAS No.: 1119-79-5
Cat. No.: VC20936828
Molecular Formula: C19H36O4
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119-79-5 |
|---|---|
| Molecular Formula | C19H36O4 |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | diethyl pentadecanedioate |
| Standard InChI | InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |
| Standard InChI Key | MRSSCDYVDDPQFC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
| Canonical SMILES | CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Introduction
Chemical Properties and Structure
Basic Identification
Diethyl pentadecanedioate is characterized by the following identifiers which distinguish it within chemical databases and literature:
| Parameter | Value |
|---|---|
| Chemical Name | Diethyl pentadecanedioate |
| Synonyms | Pentadecanedioic acid diethyl ester |
| CAS Numbers | 1119-79-5, 6250-70-0 |
| Molecular Formula | C₁₉H₃₆O₄ |
| Molecular Weight | 328.5 g/mol |
| SMILES | CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
| InChI | InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |
The compound features a linear carbon chain comprising fifteen carbon atoms with ethyl ester groups at both terminal ends .
Physical Properties
The physical properties of diethyl pentadecanedioate are of particular interest for both analytical identification and industrial applications. The following table summarizes key physical parameters:
| Property | Value |
|---|---|
| Appearance | White to off-white solid or light yellow liquid (temperature dependent) |
| Physical State at Room Temperature | Solid with low melting point |
| Purity (Commercial) | Typically ≥98.5% |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane, chloroform); Poorly soluble in water |
| Storage Recommendation | Store in cool, dry place away from heat sources |
The physical state of diethyl pentadecanedioate is temperature-dependent, which affects its handling in laboratory and industrial settings .
Synthesis Methods
Several synthetic approaches have been documented for the preparation of diethyl pentadecanedioate, with the most common methods described below.
Direct Esterification
The primary synthesis route involves direct esterification of pentadecanedioic acid with ethanol under acidic catalysis:
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Pentadecanedioic acid is combined with excess ethanol
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A strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) is added
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The mixture is refluxed for 4-12 hours to drive the reaction to completion
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The product is isolated through extraction with an organic solvent (often diethyl ether)
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Purification is achieved through distillation or recrystallization
This method typically yields the desired product with purity exceeding 98% .
Transesterification
An alternative approach involves transesterification of dimethyl pentadecanedioate:
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Dimethyl pentadecanedioate is treated with excess ethanol
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A catalyst (sodium ethoxide or similar alkoxide) facilitates the exchange reaction
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The reaction mixture is heated under reflux conditions
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Methanol is continuously removed to drive the equilibrium toward product formation
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The product is isolated and purified using standard techniques
Oxidation-Esterification Sequence
A less common but important synthetic pathway involves:
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Oxidation of a cyclic ketone (e.g., cyclopentadecanone) to form pentadecanedioic acid
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Subsequent esterification with ethanol to yield the diethyl ester
Chemical Reactivity
Diethyl pentadecanedioate participates in several characteristic reactions that define its chemical behavior:
Hydrolysis
The ester groups undergo hydrolysis in both acidic and basic conditions:
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Basic hydrolysis (saponification) with sodium or potassium hydroxide yields the corresponding disodium or dipotassium salts of pentadecanedioic acid
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Acidic hydrolysis produces pentadecanedioic acid and ethanol
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The reaction proceeds via cleavage of the C-O bond of the ethoxy group
Reduction
Reduction with lithium aluminum hydride (LiAlH₄) converts both ester groups to primary alcohols, producing 1,15-pentadecanediol. This reaction proceeds efficiently under anhydrous conditions in ethereal solvents .
Transesterification
The compound undergoes transesterification with other alcohols in the presence of appropriate catalysts. This reaction is reversible and can be driven to completion by removing the ethanol byproduct .
Analytical Characterization
Multiple analytical techniques are employed for the identification, purity assessment, and structural confirmation of diethyl pentadecanedioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy typically reveals the following characteristic signals:
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Triplet at approximately δ 1.25 ppm (6H, CH₃ of ethyl groups)
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Quartet at approximately δ 4.10 ppm (4H, -OCH₂- of ethyl groups)
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Multiple signals between δ 1.25-1.65 ppm (26H, methylene protons of the aliphatic chain)
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Triplet at approximately δ 2.30 ppm (4H, -CH₂CO- adjacent to carbonyl groups)
Infrared (IR) Spectroscopy
IR spectroscopy shows characteristic absorption bands:
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Strong C=O stretching at approximately 1735 cm⁻¹ (ester carbonyl)
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C-O stretching at 1150-1250 cm⁻¹
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for purity assessment and quantitative analysis. Typical GC conditions involve:
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Column: DB-5 or similar (5% phenyl-methylpolysiloxane)
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Temperature program: 150°C to 280°C at 10°C/min
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Retention time: Dependent on specific conditions but generally longer than shorter-chain diesters
Comparative Analysis with Related Compounds
Diethyl pentadecanedioate belongs to a family of dicarboxylic acid diesters, with varying chain lengths and alkyl groups. The following table provides a comparison with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|
| Diethyl pentadecanedioate | C₁₉H₃₆O₄ | 328.5 | 1119-79-5 | Reference compound |
| Dimethyl pentadecanedioate | C₁₇H₃₂O₄ | 300.43 | 36575-82-3 | Methyl vs. ethyl ester groups |
| Diethyl pentanedioate (glutarate) | C₉H₁₆O₄ | 188.22 | 818-38-2 | Shorter carbon chain (C₅ vs. C₁₅) |
| Dimethyl pentanedioate | C₇H₁₂O₄ | 160.17 | 1119-40-0 | Shorter chain & methyl esters |
The primary structural variables within this family are:
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The length of the carbon chain connecting the two ester groups
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The nature of the alkyl groups in the ester moieties (methyl, ethyl, etc.)
These structural differences significantly impact physical properties like melting point, boiling point, and solubility. Generally, as chain length increases:
Applications and Uses
Diethyl pentadecanedioate has found applications across several domains:
Industrial Applications
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Plasticizer in polymer formulations, particularly for flexible PVC and other plastics
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Lubricant additive for specialty applications
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Intermediate in the synthesis of macrocyclic compounds including cyclopentadecanone and cyclopentadecanolide
Research Applications
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